molecular formula C31H30N2O6 B557070 Fmoc-D-Trp(Boc)-OH CAS No. 163619-04-3

Fmoc-D-Trp(Boc)-OH

Cat. No.: B557070
CAS No.: 163619-04-3
M. Wt: 526.6 g/mol
InChI Key: ADOHASQZJSJZBT-AREMUKBSSA-N
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Description

Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH: is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen of the tryptophan residue. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-tryptophan is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-tryptophan with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Protection of the Indole Nitrogen: The indole nitrogen of the tryptophan residue is protected using the tert-butoxycarbonyl (Boc) group. This is done by reacting the Fmoc-protected D-tryptophan with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Protection Reactions: The protection reactions are carried out in large reactors with precise control over reaction conditions such as temperature, pH, and reaction time.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH undergoes deprotection reactions to remove the Fmoc and Boc protecting groups. The Fmoc group is typically removed using a base such as piperidine, while the Boc group is removed using an acid such as trifluoroacetic acid.

    Coupling Reactions: The compound participates in peptide coupling reactions, where it is linked to other amino acids to form peptide chains. This is achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.

    Coupling: Dicyclohexylcarbodiimide (DCC), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Major Products:

    Deprotection: D-tryptophan.

    Coupling: Peptide chains containing D-tryptophan residues.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH is widely used in the synthesis of peptides, particularly in the solid-phase peptide synthesis method. It allows for the incorporation of D-tryptophan residues into peptide chains.

Biology:

    Protein Engineering: The compound is used in the design and synthesis of peptides and proteins with specific biological activities. It enables the incorporation of D-tryptophan, which can enhance the stability and activity of peptides.

Medicine:

    Drug Development: Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH is used in the development of peptide-based drugs. It allows for the synthesis of peptides with improved pharmacokinetic properties.

Industry:

    Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors, diagnostic reagents, and therapeutic agents.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound itself does not have a specific biological target or pathway but is a crucial intermediate in the synthesis of biologically active peptides.

Comparison with Similar Compounds

    Fmoc-L-tryptophan(tert-butoxycarbonyl)-OH: Similar to Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH but with the L-tryptophan residue. It is used in the synthesis of peptides containing L-tryptophan.

    Fmoc-D-phenylalanine(tert-butoxycarbonyl)-OH: Contains a D-phenylalanine residue instead of D-tryptophan. It is used in the synthesis of peptides containing D-phenylalanine.

    Fmoc-D-tyrosine(tert-butoxycarbonyl)-OH: Contains a D-tyrosine residue instead of D-tryptophan. It is used in the synthesis of peptides containing D-tyrosine.

Uniqueness: Fmoc-D-tryptophan(tert-butoxycarbonyl)-OH is unique due to the presence of the D-tryptophan residue, which can impart specific structural and functional properties to peptides. The D-tryptophan residue can enhance the stability and activity of peptides, making it a valuable building block in peptide synthesis.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOHASQZJSJZBT-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583788
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163619-04-3
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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